N,1-Di-tert-butyl-1-methylboranamine
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Overview
Description
N,1-Di-tert-butyl-1-methylboranamine: is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with two tert-butyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-methylboranamine typically involves the reaction of tert-butylamine with a boron-containing reagent under controlled conditions. One common method includes the reaction of tert-butylamine with borane (BH3) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N,1-Di-tert-butyl-1-methylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boron-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield boron-hydride derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts
Major Products Formed:
Oxidation: Boron oxides
Reduction: Boron-hydride derivatives
Substitution: Substituted boron amines
Scientific Research Applications
Chemistry: N,1-Di-tert-butyl-1-methylboranamine is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It serves as a precursor for the synthesis of complex boron-containing compounds and materials .
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: this compound is utilized in the production of advanced materials, such as boron-containing polymers and ceramics, which exhibit enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of N,1-Di-tert-butyl-1-methylboranamine involves its ability to form stable complexes with various molecules through boron-nitrogen interactions. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates the formation of stable adducts. These interactions are crucial in its applications in drug delivery and material synthesis .
Comparison with Similar Compounds
- N-tert-Butyl-1,1-dimethylallylamine
- N,N-Dimethylformamide di-tert-butyl acetal
- Di-tert-butyl dicarbonate
Comparison: N,1-Di-tert-butyl-1-methylboranamine is unique due to the presence of both tert-butyl and methyl groups attached to the boron-nitrogen framework. This structural feature imparts distinct steric and electronic properties, making it more versatile in forming stable complexes compared to similar compounds. Additionally, its ability to participate in a wide range of chemical reactions further enhances its utility in various applications .
Properties
CAS No. |
110078-49-4 |
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Molecular Formula |
C9H22BN |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3 |
InChI Key |
NQGOFDZKVHEZCQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
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